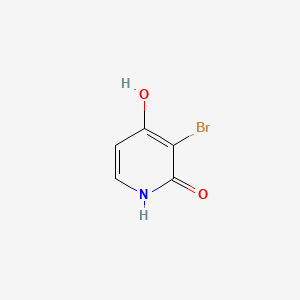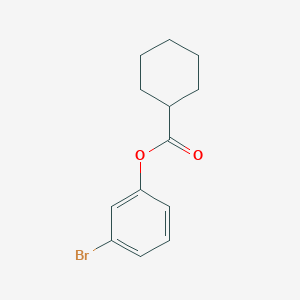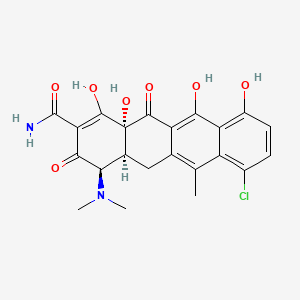
2-(4-Methoxyphenyl)-1-tosylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-1-tosylazetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and potential applications in various fields. The presence of the 4-methoxyphenyl and 4-methylbenzene-1-sulfonyl groups in the structure of this compound imparts specific chemical characteristics that make it of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-tosylazetidine typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be formed through a cyclization reaction involving a suitable precursor. One common method is the reaction of an appropriate amine with a halogenated compound under basic conditions to form the azetidine ring.
-
Introduction of the 4-Methoxyphenyl Group: : The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nucleophile with a 4-methoxyphenyl halide under appropriate conditions.
-
Introduction of the 4-Methylbenzene-1-sulfonyl Group: : The 4-methylbenzene-1-sulfonyl group can be introduced through a sulfonylation reaction. This involves the reaction of the azetidine intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-1-tosylazetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups.
科学研究应用
2-(4-Methoxyphenyl)-1-tosylazetidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-1-tosylazetidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways and lead to specific physiological effects. The exact mechanism of action would require detailed studies, including molecular docking, binding assays, and in vivo experiments.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine: This compound has a similar structure but contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
2-(4-Methoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)piperidine:
Uniqueness
2-(4-Methoxyphenyl)-1-tosylazetidine is unique due to its four-membered azetidine ring, which imparts specific chemical reactivity and steric properties. This uniqueness makes it valuable for studying reaction mechanisms and developing new synthetic methodologies. Additionally, its potential biological activity and applications in various fields further highlight its significance.
属性
CAS 编号 |
824390-93-4 |
|---|---|
分子式 |
C17H19NO3S |
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C17H19NO3S/c1-13-3-9-16(10-4-13)22(19,20)18-12-11-17(18)14-5-7-15(21-2)8-6-14/h3-10,17H,11-12H2,1-2H3 |
InChI 键 |
RFYOLQWRUOYQGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(1,3-Benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B1660644.png)



![N-[(4-propan-2-ylphenyl)carbamothioyl]benzamide](/img/structure/B1660650.png)









